molecular formula C6H10O2 B13990388 2-Methyl-3-(3-methyloxiran-2-yl)oxirane CAS No. 51153-45-8

2-Methyl-3-(3-methyloxiran-2-yl)oxirane

Cat. No.: B13990388
CAS No.: 51153-45-8
M. Wt: 114.14 g/mol
InChI Key: SINVKWSLMGHBSX-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methyloxiran-2-yl)oxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-methyl-3-butene-2-ol with a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then converted to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalysts such as titanium silicalite-1 (TS-1) may be employed to improve the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methyloxiran-2-yl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(3-methyloxiran-2-yl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

CAS No.

51153-45-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-methyl-3-(3-methyloxiran-2-yl)oxirane

InChI

InChI=1S/C6H10O2/c1-3-5(7-3)6-4(2)8-6/h3-6H,1-2H3

InChI Key

SINVKWSLMGHBSX-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C2C(O2)C

Origin of Product

United States

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